tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate

Description

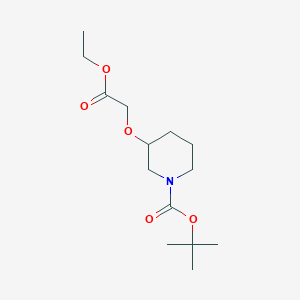

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-5-18-12(16)10-19-11-7-6-8-15(9-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUSDDNIDDPFGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common method is the reaction of piperidine with ethyl chloroformate in the presence of a base to form the ethoxycarbonyl derivative. Subsequent esterification with tert-butyl alcohol under acidic conditions yields the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency, yield, and safety, with careful control of temperature, pressure, and reaction times.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce new groups into the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

Reduction reactions might involve hydrogen gas and a metal catalyst.

Substitution reactions could employ nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different applications in research and industry.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition or as a precursor for bioactive molecules. Its structural features allow it to interact with biological targets in specific ways.

Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic effects. Research into its pharmacological properties could lead to the development of new drugs.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing a reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Table

Discussion of Key Findings

- Synthetic Accessibility : Boc-protected piperidines are typically synthesized via Boc-anhydride reactions (e.g., 86% yield for tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate ). The target compound’s synthesis likely follows similar protocols, though direct evidence is lacking.

- Functional Group Impact : Ethoxycarbonyl methoxy groups enhance solubility and serve as leaving groups in nucleophilic substitutions. Tetrazole analogs, however, offer metabolic advantages .

Biological Activity

Tert-butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate (CAS No. 1824091-88-4) is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butyl group, an ethoxycarbonyl moiety, and a methoxy group attached to the piperidine ring. Its unique structure suggests various applications in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C14H25NO5, with a molecular weight of 271.35 g/mol. The compound's structure can be represented as follows:

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an antitumor agent and enzyme inhibitor.

Antitumor Activity

Recent research has highlighted the antiproliferative effects of related compounds with similar structures. For instance, derivatives like 3a and 3b , which possess ethoxycarbonyl groups, have shown significant inhibition of cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines, including HeLa and L1210 cells . These studies suggest that compounds with piperidine rings can effectively target tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 3a | 1.1 | HeLa |

| 3b | 2.8 | L1210 |

| Control | >20 | Normal PBMC |

The mechanism by which this compound exerts its biological effects appears to involve interaction with tubulin at the colchicine site, inhibiting polymerization and leading to apoptosis . The presence of the ethoxycarbonyl and methoxy groups may enhance binding affinity and selectivity towards specific molecular targets.

Case Studies

In a comparative study, compounds similar to this compound were evaluated for their effects on cell cycle distribution. The results indicated that these compounds could significantly increase the percentage of cells in the G2/M phase, confirming their role as tubulin inhibitors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis of tert-butyl piperidine carboxylate derivatives typically involves multi-step protocols. For example:

- Step 1 : Formation of the piperidine ring via nucleophilic substitution or cyclization reactions.

- Step 2 : Functionalization at the 3-position using alkoxy or ester groups, often via Mitsunobu reactions or SN2 displacements. Ethoxycarbonylmethoxy groups may be introduced using ethyl bromoacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Critical Conditions : Temperature control (e.g., 0–20°C for sensitive intermediates), anhydrous solvents (e.g., dichloromethane), and catalysts like DMAP or triethylamine to enhance reaction efficiency .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated .

- Engineering Controls : Conduct reactions in a fume hood with proper ventilation. Ensure access to emergency eyewash stations and showers .

- Storage : Store in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the ester or tert-butyl groups .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS with a C18 column and acetonitrile/water gradients to assess purity (>95% is typical for research-grade material) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl peaks at ~1.4 ppm in CDCl₃) and IR (C=O stretch at ~1720 cm⁻¹ for the ester) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Solubility Testing : Systematically test solvents (e.g., DMSO, THF, ethyl acetate) under controlled temperatures. Note that ester groups may hydrolyze in aqueous acidic/basic conditions, altering solubility .

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 1–3 months) with periodic HPLC analysis. Degradation products (e.g., free piperidine or carboxylic acids) indicate hydrolysis pathways .

Q. How can stereochemical outcomes be controlled during the synthesis of chiral analogs of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Sharpless epoxidation or Jacobsen-Katsuki epoxidation) for enantioselective synthesis of piperidine intermediates .

- Chiral Auxiliaries : Use tert-butyloxycarbonyl (Boc)-protected chiral amines to direct stereochemistry during ring formation .

- Crystallography : Confirm absolute configuration via X-ray diffraction of crystalline intermediates .

Q. What biochemical or pharmacological screening approaches are suitable for studying this compound’s interactions with biological targets?

- Methodological Answer :

- In Silico Docking : Use molecular modeling software (e.g., AutoDock Vina) to predict binding affinities with receptors like GPCRs or kinases, leveraging the compound’s piperidine and ester motifs .

- In Vitro Assays : Screen for cytotoxicity (MTT assay), enzyme inhibition (e.g., acetylcholinesterase), or cellular uptake (fluorescence tagging) .

- Metabolic Stability : Assess liver microsome stability to evaluate esterase-mediated hydrolysis .

Data Analysis and Optimization

Q. How should researchers address discrepancies in reported reaction yields for similar tert-butyl piperidine carboxylates?

- Methodological Answer :

- Parameter Screening : Optimize variables (solvent polarity, base strength) via Design of Experiments (DoE). For example, replacing K₂CO₃ with Cs₂CO₃ may improve alkoxy group incorporation .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl deprotection or over-alkylation) and adjust stoichiometry or reaction time .

Q. What analytical techniques are recommended for quantifying trace impurities in this compound?

- Methodological Answer :

- LC-HRMS : Detect impurities at <0.1% levels using high-resolution mass spectrometry with electrospray ionization (ESI) .

- NMR Relaxation Editing : Suppress solvent signals to enhance detection of low-abundance impurities .

Safety and Regulatory Compliance

Q. What are the ecological toxicity profiles of tert-butyl piperidine carboxylates, and how should waste be managed?

- Methodological Answer :

- Ecotoxicity Testing : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna EC₅₀). Piperidine derivatives may exhibit moderate toxicity (EC₅₀ ~10–100 mg/L) .

- Waste Disposal : Neutralize acidic/basic hydrolysates before incineration. Consult local regulations (e.g., EPA) for hazardous waste classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.